molecular formula C10H8BrNO B3189911 5-Bromo-6-methoxyisoquinoline CAS No. 366445-82-1

5-Bromo-6-methoxyisoquinoline

Cat. No. B3189911
CAS RN: 366445-82-1
M. Wt: 238.08 g/mol
InChI Key: UHAJOUKNSQWSDL-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxyisoquinoline is a chemical compound with the linear formula C10H8O1N1Br1 . It is a solid substance with an average mass of 238.081 Da and a monoisotopic mass of 236.978912 Da .


Molecular Structure Analysis

The InChI key for 5-Bromo-6-methoxyisoquinoline is UHAJOUKNSQWSDL-UHFFFAOYSA-N . This key can be used to identify the compound in chemical databases and provides information about its molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-6-methoxyisoquinoline is a solid substance . Its average mass is 238.081 Da and its monoisotopic mass is 236.978912 Da . The compound’s linear formula is C10H8O1N1Br1 .

Scientific Research Applications

Inhibition of Steroid 5α-Reductases

  • Study: Baston, Palusczak, & Hartmann (2000) synthesized a range of 6-substituted 2-methoxy-quinolines and 1H-quinolin-2-ones using 6-bromo-2-methoxyquinoline. These compounds showed inhibition of steroid 5α-reductases, which are enzymes involved in the biosynthesis of androgens.

Synthesis Improvement for Drug Discovery

  • Study: Nishimura & Saitoh (2016) utilized 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, and improved its synthesis process. This enhancement increased the yield by 18%, aiding in the quicker supply of the compound to medicinal laboratories.

Anticancer Activity

  • Study: Kul Köprülü et al. (2018) evaluated various quinoline derivatives, including 6-Bromo-5-nitroquinoline, for their anticancer properties. These compounds exhibited significant antiproliferative activity against different cancer cell lines.

Antimycobacterial Activity

  • Study: Upadhayaya et al. (2009) synthesized derivatives of 6-bromo-2-methoxy-quinolines and tested them for antimycobacterial activity against Mycobacterium tuberculosis. Some compounds showed significant growth inhibition of mycobacterial activity.

Cytotoxic Evaluation for Cancer Treatment

  • Study: Delgado et al. (2012) synthesized isoquinolinequinones with substitutions like 7-Amino-6-bromoisoquinoline-5,8-quinone and evaluated their cytotoxic activity. These compounds displayed potent antitumor activity against various human cancer cell lines.

Preparation and NMR Analysis

  • Study: McChesney, Sarangan, & Hufford (1984) focused on the preparation of monobromo-6-methoxy-8-aminoquinolines, providing insights into the effect of bromine substitution on NMR chemical shift patterns.

Safety and Hazards

5-Bromo-6-methoxyisoquinoline is classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2) . It has a GHS07 pictogram and a warning signal word . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions for the use and study of 5-Bromo-6-methoxyisoquinoline are not clear from the available information. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers , suggesting that it may have potential applications in scientific research. Further studies are needed to explore its properties and potential uses.

properties

IUPAC Name

5-bromo-6-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAJOUKNSQWSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methoxyisoquinoline

Synthesis routes and methods

Procedure details

To a solution of 6-methoxyisoquinoline (2.38 g, 14.9 mmol) in dichloromethane (55 ml) was added AlCl3 (4.4 g, 33 mmol) under nitrogen at ambient temperature. The mixture was stirred for 30 min then Br2 (0.92 ml, 18 mmol) was added at 0° C. The mixture was stirred for 2 h, then poured into water and neutralised with solid Na2CO3. The mixture was filtered through celite and the filtrate extracted with dichloromethane and chloroform. The combined organics were washed with brine, dried (Na2SO4) and concentrated in vacuo to give a residue. Flash chromatography of the residue on silica (eluent: 50-100% ethyl acetate in heptane) gave 5-bromo-6-methoxyisoquinoline (1.2 g, 34% yield).
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
0.92 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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